Dimethyl vinylphosphonate

Description

Chemical Identity and Classification

Chemical Identity

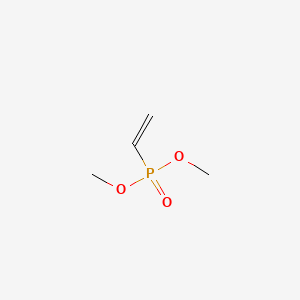

Dimethyl vinylphosphonate (DMVP), with the chemical formula $$ \text{C}4\text{H}9\text{O}3\text{P} $$, is an organophosphorus compound classified as a phosphate ester. Its systematic IUPAC name is dimethyl ethenylphosphonate , and it is characterized by a vinyl group ($$ \text{CH}2=\text{CH}- $$) bonded to a phosphoryl group ($$ \text{PO(OCH}3\text{)}2 $$). Key identifiers include:

- CAS Registry Number : 4645-32-3.

- Molecular Weight : 136.09 g/mol.

- Synonyms : Vinyl dimethylphosphonate, dimethyl ethenylphosphonate, and vinylphosphonic acid dimethyl ester.

Structural Features

The molecule consists of a central phosphorus atom bonded to two methoxy groups ($$ \text{OCH}3 $$) and a vinyl group ($$ \text{CH}2=\text{CH}- $$) via a phosphoryl ($$ \text{P=O} $$) linkage. This structure confers reactivity at both the vinyl and phosphoryl moieties, enabling diverse chemical transformations.

Classification

DMVP belongs to the organophosphate ester family, a subset of organophosphorus compounds distinguished by their $$ \text{P=O} $$ core and esterified alkyl/aryl groups. It is further categorized as a vinylphosphonate , a class of compounds pivotal in polymer chemistry and flame retardant applications.

Historical Development and Discovery

Early Synthesis Methods

DMVP was first synthesized in the mid-20th century through the reaction of dimethyl phosphite with vinyl acetate in the presence of peroxides. Early methods faced challenges such as low yields (≈50%) and harsh conditions (e.g., temperatures exceeding 500°C).

Advancements in Production

In the 1990s, patent JP3765605B2 introduced a more efficient route using dimethyl 2-acetoxyethanephosphonate as a precursor. Heating this compound at 150–270°C in the presence of acid/base catalysts facilitated acetic acid elimination, yielding DMVP at higher purity. Recent innovations employ palladium-catalyzed Heck coupling reactions, enabling modular synthesis of DMVP derivatives for specialized applications.

Industrial Adoption

By the late 20th century, DMVP gained traction as a monomer for flame-retardant polymers and a precursor for biomedical coatings. Its commercial production expanded in regions with robust chemical manufacturing infrastructure, such as Germany and China.

Significance in Organophosphorus Chemistry

Role in Polymer Science

DMVP is a critical monomer for synthesizing poly(vinylphosphonic acid) (PVPA) and its esters. Radical polymerization of DMVP yields polymers with high thermal stability, making them suitable for proton-exchange membranes and corrosion-resistant coatings. Anionic polymerization routes produce isotactic-rich polymers, which exhibit enhanced mechanical properties.

Applications in Flame Retardancy

The phosphorus content in DMVP-derived polymers imparts flame-retardant properties. For example, polyacrylonitrile fibers modified with DMVP show reduced flammability, as phosphorus promotes char formation during combustion.

Synthetic Versatility

DMVP participates in key reactions central to organophosphorus chemistry:

- Michaelis-Arbuzov Reaction : Converts DMVP into phosphonate diesters, precursors for herbicides and pharmaceuticals.

- Heck Coupling : Enables the synthesis of aryl-vinylphosphonates for supramolecular assemblies.

- Hydrolysis : DMVP hydrolyzes to vinylphosphonic acid, a building block for functionalized metal-organic frameworks.

Table 1: Key Reactions of this compound

| Reaction Type | Products | Applications |

|---|---|---|

| Radical Polymerization | Poly(this compound) | Flame retardants, coatings |

| Hydrolysis | Vinylphosphonic acid | Metal corrosion inhibition |

| Heck Coupling | Aryl-vinylphosphonates | Supramolecular polymers |

Properties

IUPAC Name |

1-dimethoxyphosphorylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCXMYUCNSJSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37953-82-5 | |

| Record name | Phosphonic acid, P-ethenyl-, dimethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37953-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30196844 | |

| Record name | Dimethyl vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4645-32-3 | |

| Record name | Dimethyl vinylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4645-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL VINYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZS4CER58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview

The most industrially relevant and selective method for preparing this compound involves the thermal dissociation of dimethyl 2-acetoxyethanephosphonate in the gas phase. This process eliminates acetic acid and forms this compound without the need for catalysts.

Reaction Conditions and Mechanism

- Temperature Range: 400 to 700 °C, with optimal yields typically between 550 and 650 °C.

- Pressure: Can be conducted under reduced pressure (5 to 500 mbar, preferably 10 to 50 mbar) or slightly above atmospheric pressure with inert gas dilution.

- Residence Time: Short residence times from 0.05 to 20 seconds, ideally 0.3 to 3 seconds.

- Catalyst: None required, which simplifies process design and reduces contamination.

- Additives: Addition of methanol (1 to 100% by weight, preferably 5 to 20%) suppresses formation of high-boiling byproducts at temperatures above 600 °C.

- Reaction Zone: Can be an empty tube or packed with inert material such as stainless steel packing to enhance heat transfer and reaction control.

Reaction Equation

$$

\text{Dimethyl 2-acetoxyethanephosphonate} \xrightarrow[\text{400-700 °C}]{\text{thermal dissociation}} \text{this compound} + \text{Acetic acid}

$$

Process Description

- The starting material is vaporized at ~180 °C under reduced pressure or in an inert gas stream.

- The vapor is passed through a heated reaction zone at the specified temperature.

- Products are condensed and separated continuously to drive the reaction forward.

- Methanol addition improves selectivity and reduces side products.

Performance Data from Patents

| Example | Temp (°C) | Pressure (mbar) | Methanol Addition (% wt) | Residence Time (s) | Yield of this compound (%) | Selectivity (%) | Byproducts (%) |

|---|---|---|---|---|---|---|---|

| 1 | 600 | 100 | 0 | 0.7 | 68 | 98 | Acetic acid (28.8%), others |

| 2 | 550 | 100 | 0 | 2.8 | 61.5 | 97 | Starting material (8.6%) |

| 3 | 650 | 30 | 10 (approx.) | 0.35 | 62.6 | Not specified | Methanol (9.4%), methyl acetate (1.7%) |

- The method achieves high selectivity (~97-98%) and yields around 60-70% under optimized conditions.

- Methanol addition notably reduces high-boiling byproducts and stabilizes the reaction at higher temperatures.

- The process is continuous and suitable for industrial scale-up due to short residence times and catalyst-free operation.

Alternative Methods and Catalytic Processes

Earlier methods involved heating dialkyl 2-acetoxyethanephosphonates at lower temperatures (150-270 °C) in the presence of acidic or basic catalysts to eliminate alkyl acetates and form vinylphosphonic acid derivatives. However, these methods produced mixtures containing monoalkyl vinylphosphonates, dialkyl vinylphosphonates, and other byproducts, with yields ranging from 70-85% but with lower selectivity and purity.

- These catalytic methods often resulted in up to 23% of undesired vinylphosphonates and other side products.

- Subsequent improvements involved two-stage processes with distillation and reaction with ortho-esters to improve purity but increased complexity.

The gas-phase thermal dissociation method without catalysts represents a significant advancement, offering higher selectivity and simpler processing.

Additional Research Findings

Vapour Phase Deposition Applications

Recent research has utilized this compound as a precursor for vapor phase deposition of phosphonate-containing thin films on alumina substrates. This highlights the compound's stability and utility in advanced materials synthesis.

Synthetic Utility in Organic Reactions

This compound serves as a versatile substrate in relay cross metathesis and ring-closing metathesis reactions to form phosphorus heterocycles, demonstrating its synthetic value beyond polymer chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|

| Thermal dissociation (gas phase) | Dimethyl 2-acetoxyethanephosphonate | 400-700 °C, 0.05-20 s, no catalyst | 60-70 | ~97-98 | Methanol addition improves selectivity |

| Catalytic elimination | Dialkyl 2-acetoxyethanephosphonate | 150-270 °C, acidic/basic catalyst | 70-85 | <80 | Mixtures of vinylphosphonates formed |

| Two-stage distillation + reaction | Dialkyl 2-acetoxyethanephosphonate | Distillation + ortho-ester reaction | Variable | Improved purity | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

Dimethyl vinylphosphonate undergoes various chemical reactions, including:

Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group, forming alkyl phosphonates.

Cross Metathesis: This reaction with methylimidazole produces valuable organic salts.

Aza-Michael Addition: Reaction with primary and secondary amines to form 2-(arylamino)ethyl phosphonates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methylimidazole, primary and secondary amines, and various catalysts such as palladium and copper . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include alkyl phosphonates, organic salts, and 2-(arylamino)ethyl phosphonates . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemical Synthesis

Dimethyl vinylphosphonate as a Building Block:

DMVP serves as a crucial intermediate in the synthesis of various organophosphorus compounds. Its vinyl group allows for participation in addition reactions, metathesis reactions, and radical polymerizations, enabling the formation of complex molecules with tailored functionalities.

Case Study: Synthesis of Cyclic Phosphonates

A study demonstrated the synthesis of six-membered cyclic phosphonates using DMVP under basic conditions. The reaction yielded significant products, showcasing DMVP's utility in producing cyclic structures that are essential for developing pharmaceutical intermediates .

Material Science

Flame Retardant Applications:

DMVP has been incorporated into polyacrylonitrile (PAN) to enhance flame retardancy. Research indicates that adding DMVP significantly improves the fire resistance of textiles, making it valuable for safety applications in various industries .

Phosphonate-Containing Films:

Recent advancements have highlighted the use of DMVP in vapor phase deposition techniques to create phosphonate-containing alumina thin films. These films exhibit remarkable thermal and chemical stability, making them suitable for applications in energy conversion and storage technologies .

Energy Storage

Corrosion Resistance in Lead Batteries:

DMVP has been shown to enhance the corrosion resistance of lead grids in sulfuric acid environments. This application is critical for improving the longevity and efficiency of lead-acid batteries, which are widely used in automotive and stationary energy storage systems .

Biological Applications

Potential Biological Interactions:

Although research on DMVP's biological mechanisms is limited, its structural similarity to phosphate esters suggests potential interactions with enzymes involved in biological processes. This characteristic positions DMVP as a candidate for further exploration in biochemical applications.

Supramolecular Chemistry

Dimerization Studies:

Research has explored the dimerization of vinyl phosphonates like DMVP with cyanostars to form supramolecular polymers. This process highlights the ability to create complex molecular architectures through non-covalent interactions, expanding the scope of DMVP's applications in materials science .

Mechanism of Action

The mechanism of action of dimethyl vinylphosphonate involves its reactivity with nucleophiles and electrophiles. The vinyl group allows for various addition reactions, while the phosphonate moiety can participate in coordination with metal ions and enzymes . These interactions enable the compound to act as a versatile reagent in chemical and biological systems.

Comparison with Similar Compounds

Diethyl Vinylphosphonate (DEVP)

- Structure : Diethyl ester (C₂H₅O)₂P(O)CH=CH₂.

- Molecular Formula : C₆H₁₃O₃P; Molecular Weight : 164.14 g/mol; CAS : 682-30-4 .

- Key Differences :

- The ethyl groups in DEVP increase steric hindrance and hydrophobicity compared to DMVP’s methyl groups.

- DEVP exhibits a higher molecular weight (164.14 vs. 136.09), influencing volatility and solubility.

- Applications : DEVP is copolymerized with styrene in polymer chemistry and serves as a precursor in organic synthesis .

Dimethyl Allylphosphonate (DMAP) and Diethyl Allylphosphonate (DEAP)

Dimethyl Methylphosphonate (DMMP)

- Structure : Methyl (-CH₃) instead of vinyl; saturated backbone.

- Molecular Formula : C₃H₉O₃P; Molecular Weight : 124.08 g/mol; CAS : 756-79-6 .

- Higher volatility and lower viscosity compared to DMVP.

Reactivity and Functional Comparisons

Chemical Reactivity

- DMVP : The vinyl group enables radical polymerization and Michael addition reactions, critical for thin-film network formation .

- DEVP : Similar reactivity but slower kinetics due to ethyl groups; used in thiourea-catalyzed amine additions .

- DMAP/DEAP : Allyl groups participate in Diels-Alder reactions, enhancing crosslinking in polymers .

- DMMP : Saturated structure limits reactivity to ester hydrolysis and oxidation .

Biological Activity

Dimethyl vinylphosphonate (DMVP) is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMVP, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group (P(O)(OR)₂) and a vinyl group (CH₂=CH-). Its chemical formula is C₄H₉O₃P, and it can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions typically involve the condensation of trimethyl phosphite with an aldehyde or ketone, leading to the formation of DMVP as a versatile building block for further chemical modifications .

The biological activity of DMVP is largely attributed to its structural similarity to naturally occurring phosphate esters. This similarity allows DMVP to interact with enzymes involved in various biological processes, although specific mechanisms remain to be fully elucidated. The vinyl group in DMVP is particularly reactive, enabling it to participate in addition reactions and potentially act as a Michael acceptor in biological systems .

Inhibitory Effects on Enzymes

Research indicates that DMVP and its derivatives may exhibit inhibitory activities towards certain enzymes. For example, studies have shown that phosphonic acids derived from vinylphosphonates can inhibit enzymes critical for metabolic pathways in microorganisms. This suggests potential applications in developing antimicrobial agents or herbicides targeting specific enzymatic functions .

RNA Interference Applications

One notable area of research involves the modification of small interfering RNAs (siRNAs) with vinylphosphonate groups. A study highlighted that incorporating 5′-vinylphosphonate into siRNAs enhances their stability against exonucleases and improves their accumulation in tissues. This modification significantly increases the efficacy and duration of gene silencing both in vitro and in vivo, suggesting that DMVP derivatives could be valuable in therapeutic applications involving RNA interference .

Case Studies

- Inhibition of Tumor Growth : A study explored the effects of 5′-vinylphosphonate-modified siRNAs on tumor growth in a mouse model. The results demonstrated that these modified siRNAs effectively silenced target genes associated with tumor progression, indicating a promising avenue for cancer therapy .

- Antimicrobial Potential : Another investigation focused on the synthesis of phosphonic acid derivatives from DMVP. These compounds displayed significant inhibitory activity against specific bacterial strains, suggesting their potential use as antimicrobial agents .

Summary of Research Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of mono-allyl vinylphosphonate esters while minimizing diallyl phosphonate byproducts?

- Methodological Answer : The TBAI-catalyzed allylation of dimethyl vinylphosphonate often leads to diallyl phosphonate (14b) as a competitive byproduct. To suppress this, stoichiometric demethylation using methylimidazole at 100°C followed by rapid allylation under ambient conditions yields mono-allyl phosphonate (14a) in 71% yield. Monitoring the reaction via ³¹P NMR ensures precise control over intermediate formation. Excess allyl bromide and prolonged reaction times should be avoided to limit over-alkylation .

Q. What analytical techniques are critical for monitoring this compound reactions?

- Methodological Answer : ³¹P NMR spectroscopy is indispensable for tracking phosphonate intermediates, such as oxaphospholes (22, 32) and metal alkylidenes (33, 34), during cross-metathesis reactions. Chromatographic separation (e.g., flash chromatography) combined with NMR analysis enables isolation of products like unsaturated esters (16b) with >85% yield. Solvent polarity effects on cycloaddition kinetics can also be quantified using this technique .

Q. How does solvent choice influence product distribution in 1,3-dipolar cycloaddition reactions?

- Methodological Answer : Methanol enhances the yield of pyrazole derivatives (e.g., 4a) to 89% by facilitating protonation during formamide elimination, whereas CH₂Cl₂ favors 2-pyrazoline (3) due to solubility differences. Polar solvents do not significantly alter cycloaddition rates but affect post-cyclization steps. Optimal solvent selection balances solubility and proton-transfer efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the improved reactivity of mono-allyl vinylphosphonates in cross-metathesis?

- Methodological Answer : Dimethyl vinylphosphonates act as type IV substrates in Grubbs catalyst-mediated reactions, but mono-allyl derivatives undergo relay cross-metathesis (RCM) via a relay step. The catalyst first reacts with the terminal alkene of allyl phosphonates (21a) to form a metal alkylidene (33), enabling RCM with vinylphosphonates. This relay mechanism bypasses steric hindrance, achieving high yields of tetrahydropyran (25) and oxaphospholes (22) .

Q. How can enantioselective alkylarylation of olefins using this compound achieve high stereocontrol?

- Methodological Answer : Photoelectrochemical methods using chiral catalysts enable enantioselective C(sp³)−H functionalization. For example, this compound reacts with n-pentane under asymmetric paired catalysis to yield α-aryl carbonyls (e.g., product 27) with 94% ee. Key factors include alkane structure (preference for branched alkanes) and acrylate substituents, which stabilize transition states via π-π interactions .

Q. What strategies resolve contradictions in product yields during TBAI-catalyzed allylation?

- Methodological Answer : Discrepancies in mono-/diallyl phosphonate ratios arise from competing nucleophilic attacks. Kinetic studies using ³¹P NMR reveal that excess TBAI accelerates diallyl formation. Mitigation involves stepwise demethylation-allylation (via imidazolium salt 37) instead of one-pot reactions. Time-resolved quenching experiments help identify optimal reaction windows .

Q. How do vinylphosphonate conformations influence biological activity in siRNA applications?

- Methodological Answer : Trans-vinylphosphonate mimics the 5′-phosphate conformation in Ago-2 protein binding pockets, enhancing siRNA silencing efficacy. Cis-isomers disrupt binding due to steric clashes. Fluorinated analogs further improve metabolic stability. Conformational analysis via X-ray crystallography or molecular docking guides rational design .

Methodological Best Practices

- Stereochemical Control : Use chiral auxiliaries (e.g., (S)-FTY720 vinylphosphonate) and asymmetric catalysis to access enantiopure phosphonates. Monitor ee via chiral HPLC or polarimetry .

- Safety Protocols : Handle reactive intermediates (e.g., diazo compounds) under inert atmospheres. Use TMSBr for selective deprotection of phosphonate esters to avoid side reactions .

- Data Validation : Cross-reference physical properties (density: 1.146 g/mL at 20°C, boiling point: 197°C) with NIST databases to ensure reagent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.